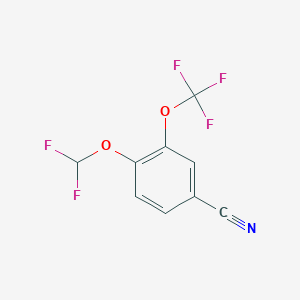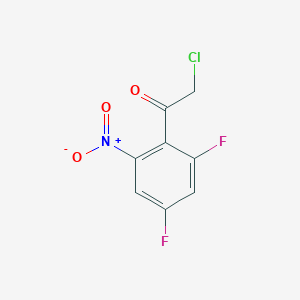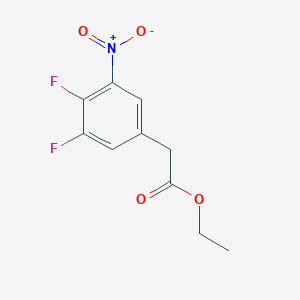
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile
説明
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile, also known as 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile (DFTB), is a compound that is used in many scientific research applications. It is a colorless liquid that is soluble in many organic solvents, including alcohols, ethers, and chloroform. It is a versatile compound that has been used in a variety of applications, including synthesis, catalysis, and drug discovery. DFTB has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the development of new catalysts and in the study of the mechanism of action of various drugs. In addition, DFTB has been used in the biochemical and physiological studies of various organisms and in the development of new laboratory experiments.
科学的研究の応用
Continuous Flow Iodination
The iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using C–H lithiation and subsequent treatment with iodine under continuous flow conditions has been explored. This process produces 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile, showcasing the potential of this compound in organic synthesis (Dunn et al., 2018).
Vapor Phase Reactions with Nitrogen Trifluoride
At high temperatures, nitrogen trifluoride reacts with benzylic substrates, including those related to 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile, to produce various difluoroaminated compounds. This demonstrates its utility in chemical reactions involving nitrogen and fluorine (Belter, 2011).
Trifluoromethylation of Aromatic Materials
The trifluoromethylation of tetrafluorophthalonitrile and tetrafluoroisophthalonitrile using a CF3TMS–CuI–KF system has been studied. This process is important for constructing di- and tri-trifluoromethylated benzonitriles, which includes compounds similar to 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile (Kitazume & Nakajima, 2004).
Application in Lithium Ion Batteries
4-(Trifluoromethyl)-benzonitrile, a compound closely related to 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile, has been used as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium ion batteries. This highlights its potential use in enhancing the efficiency and stability of batteries (Huang et al., 2014).
Spectroelectrochemical Properties
The synthesis and investigation of the spectroelectrochemical properties of compounds bearing 3-(trifluoromethyl)benzyl groups, which are structurally related to 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile, have been studied. These studies are significant for understanding the electronic properties and potential applications of these compounds (Kamiloğlu et al., 2018).
Androgen Receptor Antagonism
A compound structurally related to 3-Difluoromethyl-5-(trifluoromethyl)benzonitrile, specifically 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile, has been identified as a potent and selective nonsteroidal androgen receptor antagonist. This indicates its potential application in medical research, particularly for treatments involving androgen receptors (Li et al., 2008).
特性
IUPAC Name |
3-(difluoromethyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F5N/c10-8(11)6-1-5(4-15)2-7(3-6)9(12,13)14/h1-3,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJINVMYPCVINSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)F)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Difluoromethyl-5-(trifluoromethyl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















